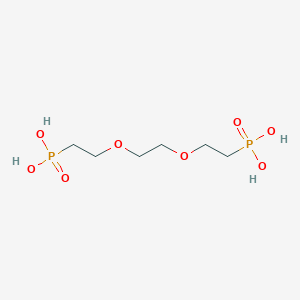
PF-05180999
Übersicht
Beschreibung
PF-05180999 ist ein potenter und selektiver Inhibitor der Phosphodiesterase 2A (PDE2A), einem Enzym, das cyclisches Adenosinmonophosphat (cAMP) und cyclisches Guanosinmonophosphat (cGMP) hydrolysiert. Diese Verbindung hat in präklinischen Studien vielversprechende therapeutische Wirkungen auf kognitive Beeinträchtigungen im Zusammenhang mit Schizophrenie und anderen neurologischen Erkrankungen gezeigt .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von PDE2A in zellulären Signalwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die cAMP- und cGMP-Signalgebung in Neuronen.
Medizin: Als potenzielles Therapeutikum für kognitive Beeinträchtigungen, Depressionen und Angststörungen untersucht.
Industrie: In der Entwicklung neuer PDE2A-Inhibitoren für pharmazeutische Anwendungen eingesetzt .
5. Wirkmechanismus
PF-05180999 übt seine Wirkung aus, indem es PDE2A selektiv hemmt, was zu erhöhten cAMP- und cGMP-Spiegeln in den Zellen führt. Dies führt zur Aktivierung nachgeschalteter Signalwege, einschließlich der Phosphorylierung des cAMP-Response-Element-bindenden Proteins (CREB) und der Expression des brain-derived neurotrophic factor (BDNF). Diese molekularen Veränderungen sind mit verbesserter kognitiver Funktion und Neuroprotektion verbunden .
Wirkmechanismus
Target of Action
PF-05180999 is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A) . PDE2A is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are key secondary messengers in cells .
Mode of Action
This compound interacts with its target, PDE2A, by binding to it and inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels within cells . The elevated cGMP levels can then modulate various cellular processes by activating protein kinases and other downstream effectors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP signaling pathway. By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to an increase in intracellular cGMP levels . This can affect various downstream processes, including the regulation of ion channels, cellular proliferation, and synaptic plasticity .
Pharmacokinetics
It is known that this compound is a small molecule, which typically allows for good absorption and distribution within the body
Result of Action
The inhibition of PDE2A by this compound leads to an increase in cGMP levels within cells . This can have various effects at the molecular and cellular level, depending on the specific cell type and the downstream effectors of cGMP in those cells. For example, in neurons, increased cGMP levels can enhance synaptic plasticity, which is crucial for learning and memory .
Biochemische Analyse
Biochemical Properties
PF-05180999 plays a significant role in biochemical reactions by inhibiting the PDE2A enzyme . This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells . By inhibiting PDE2A, this compound increases the levels of cAMP and cGMP, thereby enhancing the signaling pathways that they regulate .
Cellular Effects
This compound has been shown to have various effects on cells. It protects cells against stress hormone corticosterone insults by stimulating cAMP and cGMP signaling in hippocampal cells . This leads to increased phosphorylation of VASP at Ser239 and Ser157, cAMP response element binding protein (CREB) at Ser133, and expression of brain-derived neurotrophic factor (BDNF) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PDE2A enzyme, inhibiting its activity and leading to an increase in cAMP and cGMP levels . This results in enhanced signaling through these secondary messengers, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause acute and exposure-dependent elevation in the accumulation of cGMP bulk levels in the cortex, striatum, and hippocampus . No changes were observed in cAMP and the associated downstream phospho-cAMP response element-binding protein (p-CREB) in mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance long-term memory in a contextual fear conditioning model in rats at an oral dose of 0.3 mg/kg . A typical target occupancy curve could be generated by this compound at much higher doses .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a PDE2A inhibitor . By inhibiting PDE2A, it affects the metabolism of cAMP and cGMP, two important secondary messengers in cells .
Transport and Distribution
It is known that this compound has a reasonable free brain/plasma ratio in rats, suggesting that it can cross the blood-brain barrier .
Subcellular Localization
Given its role as a PDE2A inhibitor, it is likely to be localized where PDE2A is found, which includes various compartments within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: PF-05180999 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung des Pyrazolrings.
- Einführung der Trifluormethylgruppe.
- Kopplung mit dem Imidazo[5,1-f][1,2,4]triazin-Molekül.
- Endgültige Funktionalisierung, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erreichen. Dies umfasst die Kontrolle von Temperatur, Druck und die Verwendung spezifischer Katalysatoren, um die Reaktionen zu erleichtern. Die Verbindung wird anschließend mit Techniken wie Kristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: PF-05180999 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Trifluormethylgruppe und des Pyrazolrings hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate mit modifizierten funktionellen Gruppen liefern, während Oxidations- und Reduktionsreaktionen zu Veränderungen im Oxidationszustand der Verbindung führen können .
Vergleich Mit ähnlichen Verbindungen
PF-05180999 ist einzigartig in seiner hohen Selektivität für PDE2A im Vergleich zu anderen Phosphodiesterase-Inhibitoren. Ähnliche Verbindungen umfassen:
Hcyb1: Ein weiterer PDE2A-Inhibitor mit ähnlichen neuroprotektiven Wirkungen.
PF-04447943: Ein PDE2A-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem pharmakologischen Profil.
TGN-020: Ein PDE2A-Inhibitor, der in präklinischen Studien auf seine Wirkung auf die kognitive Funktion untersucht wurde .
This compound zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug macht, um PDE2A-assoziierte Signalwege zu untersuchen und neue Therapeutika zu entwickeln .
Eigenschaften
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394033-54-5 | |
| Record name | PF-05180999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05180999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05180999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

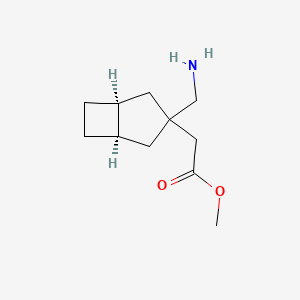
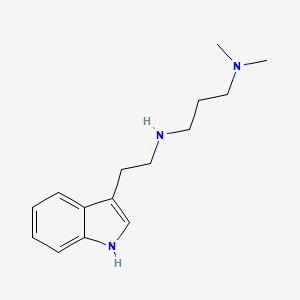
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
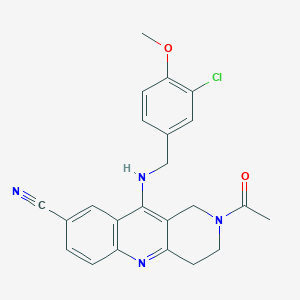
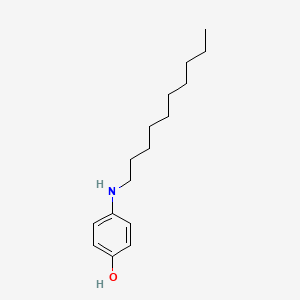
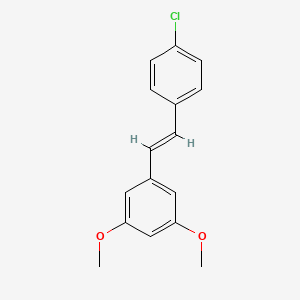
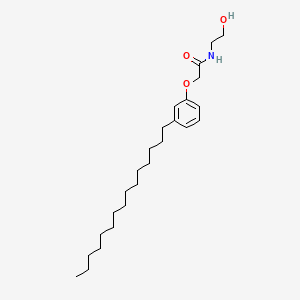
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)



